molecular formula C6H12FN B12833768 2-Fluoro-2-methylcyclopentan-1-amine

2-Fluoro-2-methylcyclopentan-1-amine

Cat. No.: B12833768
M. Wt: 117.16 g/mol
InChI Key: LCQSVRYKPJHWSX-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group within a cyclopentane ring structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the fluorination of a precursor compound, such as 2-methylcyclopentanone, followed by amination. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, and the amination step can be carried out using ammonia or primary amines under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-2-methylcyclopentanone, while reduction could produce 2-fluoro-2-methylcyclopentanol .

Scientific Research Applications

2-Fluoro-2-methylcyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorocyclopentan-1-amine
  • 2-Methylcyclopentan-1-amine
  • 2-Fluoro-2-methylcyclohexan-1-amine

Uniqueness

2-Fluoro-2-methylcyclopentan-1-amine stands out due to its unique combination of a fluorine atom and a methyl group on a cyclopentane ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

2-fluoro-2-methylcyclopentan-1-amine

InChI

InChI=1S/C6H12FN/c1-6(7)4-2-3-5(6)8/h5H,2-4,8H2,1H3

InChI Key

LCQSVRYKPJHWSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N)F

Origin of Product

United States

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